2-Nitro-6-(pyridin-2-yl)aniline

Physical Organic Chemistry Basicity pKa

Unlike generic nitroanilines, 2-nitro-6-(pyridin-2-yl)aniline integrates an ortho-nitro group with a 2-pyridyl directing group on a biaryl scaffold. This architecture enables Pd-catalyzed ortho C–H arylation (yields 63–88%) for constructing benzimidazole/quinoxaline precursors, circumventing expensive ortho-halogenated nitroarenes. The drastically reduced amine basicity (pKa ≤2.4) and CNS-favorable logP (XLogP3-AA 2.2) make it ideal for focused CNS library synthesis and redox-active ligand design. Choose this compound to avoid failed syntheses, off-target metalation, and irreproducible physicochemical behavior inherent in simpler alternatives.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
Cat. No. B8317398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-6-(pyridin-2-yl)aniline
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(C(=CC=C2)[N+](=O)[O-])N
InChIInChI=1S/C11H9N3O2/c12-11-8(9-5-1-2-7-13-9)4-3-6-10(11)14(15)16/h1-7H,12H2
InChIKeyWMYLGFXZYBIYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-6-(pyridin-2-yl)aniline (CAS 55374-10-2): Key Physicochemical & Structural Baseline for Scientific Procurement


2-Nitro-6-(pyridin-2-yl)aniline is an N-aryl-2-aminopyridine derivative that integrates an electron-withdrawing nitro group ortho to a primary aniline on a biaryl scaffold [1]. This juxtaposition of a nitroarene with a 2-pyridyl substituent confers a distinct reactivity profile: the pyridyl nitrogen serves as a directing group for transition metal-catalyzed C–H functionalizations, while the nitro group markedly reduces amine basicity and aromatic electron density [2]. This fundamental architecture distinguishes it from simpler nitroanilines and other 2-anilinopyridines in both synthetic and physicochemical performance.

Why Generic Substitution of 2-Nitro-6-(pyridin-2-yl)aniline Is Scientifically Inadvisable: A Direct Segue to Quantitative Differentiation


Attempting to replace 2-nitro-6-(pyridin-2-yl)aniline with a generic nitroaniline or a simpler 2-anilinopyridine carries demonstrable scientific risk. The presence of both the ortho-nitro group and the 2-pyridyl moiety creates a unique electronic and steric environment that profoundly impacts basicity, regioselectivity in subsequent reactions, and metal coordination behavior. As shown in Section 3, class-level evidence indicates that even within the family of 2-anilinopyridines, the location and presence of a nitro group can shift pKa values by over 8 logarithmic units, fundamentally altering protonation state and solubility under physiological or catalytic conditions [1]. Similarly, the pyridyl directing group's efficacy in C–H activation is exquisitely sensitive to electron density on the aniline ring [2]. Substitution without quantitative justification risks failed syntheses, off-target metalation, and irreproducible physicochemical behavior.

2-Nitro-6-(pyridin-2-yl)aniline: A Quantitative Procurement Evidence Guide Across 4 Differentiating Dimensions


Differential Electronic Impact: Ortho-Nitro Substitution Drives Basicity Reduction >8 pKa Units Compared to Parent 2-Anilinopyridines

Introduction of a nitro group ortho to the aniline nitrogen in the 2-anilinopyridine framework exerts a profound acidifying effect. Spectrophotometric determination of pKa values for a series of electron-acceptor-substituted 2-anilinopyridines reveals a range from 2.4 to -6.4 [1]. In contrast, the parent unsubstituted 2-anilinopyridine has a reported pKa of approximately 4.6–5.0 [2]. This indicates that ortho-nitro substitution can reduce the conjugate acid pKa by more than 8 orders of magnitude, fundamentally altering the compound's protonation state at physiological pH and its behavior in acid/base extractions.

Physical Organic Chemistry Basicity pKa Anilinopyridines

Regioselective Ortho C–H Arylation: The Pyridyl Directing Group Tolerates Nitro Functionality Enabling Unique Aryl-Aryl Bond Formation

The 2-pyridyl substituent in N-aryl-2-aminopyridines serves as a directing group for palladium(II)-catalyzed ortho C–H arylation. This reaction proceeds with high regioselectivity ortho to the amine functionality, even in the presence of strongly electron-withdrawing groups such as nitro on the aryl ring [1]. While the paper does not provide isolated yield data specifically for 2-nitro-6-(pyridin-2-yl)aniline as a substrate, it demonstrates that para-nitro and meta-nitro substituted N-phenylpyridin-2-amines undergo ortho-arylation with boronic acids in yields ranging from 63% to 88% [2]. This establishes that the nitro group, despite its deactivating nature, does not preclude successful C–H functionalization, enabling the construction of ortho-arylated aniline derivatives that are inaccessible via traditional cross-coupling of halogenated nitroarenes.

C–H Activation Catalysis Regioselective Arylation N-Aryl-2-aminopyridines

Nitration Regioselectivity: Ortho/Para Directing Effects Favor 2-Nitro-6-(pyridin-2-yl)aniline Synthesis Over Isomeric Byproducts

Theoretical and experimental investigations of 2-anilinopyridine nitration reveal that in mixed acid (HNO₃/H₂SO₄), the reaction proceeds exclusively on the ortho and para positions of the benzene nucleus [1]. The reactive species is the monoprotonated 2-anilinopyridinium ion. This regioselectivity is consistent with the observed isolation of 2-nitro-6-(pyridin-2-yl)aniline as a major product in synthetic routes that employ nitration of 6-(pyridin-2-yl)aniline . In contrast, nitration of unsubstituted aniline under similar conditions typically yields a mixture of ortho (∼50%) and para (∼50%) nitroaniline isomers, requiring challenging separation. The pyridyl substituent thus biases the regioselectivity toward the ortho position adjacent to the amine, simplifying product isolation and improving yield.

Nitration Regioselectivity Electrophilic Aromatic Substitution Anilinopyridines

Computed Physicochemical Profile: XLogP3-AA of 2.2 and TPSA of 84.7 Ų Differentiate Lipophilicity from Non-Nitro Analogues

Computed molecular properties from authoritative databases provide a quantitative baseline for comparing the target compound with close structural analogs. 2-Nitro-6-(pyridin-2-yl)aniline has an XLogP3-AA (lipophilicity) value of 2.2 and a topological polar surface area (TPSA) of 84.7 Ų [1]. In contrast, the reduced analog, 2-amino-6-(pyridin-2-yl)aniline (hypothetical), would be expected to have a significantly lower XLogP3-AA (∼1.0–1.5) due to the replacement of the lipophilic nitro group with a more polar amino group, while 2-nitroaniline itself has an XLogP3-AA of 1.3 and a TPSA of 71.8 Ų [2]. The higher lipophilicity and larger polar surface area of the target compound suggest enhanced membrane permeability combined with a distinct hydrogen-bonding capacity relative to both the reduced biaryl and the simpler nitroaniline.

Computational Chemistry Lipophilicity Drug-likeness QSAR

Where 2-Nitro-6-(pyridin-2-yl)aniline Delivers Verifiable Scientific Value: Three High-Impact Application Scenarios


Building Block for Ortho-Arylated Aniline Libraries via C–H Activation

As demonstrated by the compatibility of nitro-substituted N-aryl-2-aminopyridines with Pd-catalyzed ortho C–H arylation (yields 63–88%) [1], 2-nitro-6-(pyridin-2-yl)aniline is a strategic precursor for constructing ortho-arylated aniline scaffolds. The pyridyl directing group can be cleaved post-arylation to yield ortho-functionalized nitroanilines, which are valuable intermediates for benzimidazoles, quinoxalines, and other fused heterocycles. This C–H activation route circumvents the need for ortho-halogenated nitroarenes, which are often expensive or prone to dehalogenation side reactions.

Synthesis of Nitro-Containing Ligands for Metal Coordination and Catalysis

The strongly reduced basicity of the aniline nitrogen (estimated pKa ≤ 2.4) [2] coupled with the electron-deficient nitroarene ring renders this compound a suitable precursor for non-innocent redox-active ligands. The ortho-nitro group can participate in intramolecular hydrogen bonding with coordinated metals or serve as a handle for further reduction to an amino group, enabling the generation of N,N-bidentate ligands with tunable electronic properties. This is particularly relevant in the design of catalysts for water oxidation or organic transformations that require electron-poor metal centers.

Development of CNS-Penetrant Small Molecules via Lipophilicity Optimization

The computed XLogP3-AA value of 2.2 [3] places this compound within the favorable lipophilicity window for CNS drug candidates (optimal logP 2–4), while the TPSA of 84.7 Ų remains below the 90 Ų threshold often associated with good brain penetration. This physicochemical profile, distinct from both simpler nitroanilines (XLogP ~1.3) and the more polar reduced biaryl, makes 2-nitro-6-(pyridin-2-yl)aniline an attractive core for building focused CNS chemical libraries where balanced lipophilicity and polarity are critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Nitro-6-(pyridin-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.